Cas no 20912-17-8 (Benzene, 1-[(4-methylphenyl)thio]-2-nitro-)
![Benzene, 1-[(4-methylphenyl)thio]-2-nitro- structure](https://www.kuujia.com/scimg/cas/20912-17-8x500.png)
20912-17-8 structure
Product name:Benzene, 1-[(4-methylphenyl)thio]-2-nitro-
Benzene, 1-[(4-methylphenyl)thio]-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-[(4-methylphenyl)thio]-2-nitro-
- 1-(4-methylphenyl)sulfanyl-2-nitrobenzene
- Hydroxy(2-((4-methylphenyl)thio)phenyl)azane oxide
- 20912-17-8
- DTXSID10326960
- 1-nitro-2-(p-tolylsulfanyl)benzene
- NSC624232
- NSC-624232
- CHEMBL1996433
- NCI60_007285
- AKOS008567461
- SCHEMBL8881808
- 2-Nitrophenyl 4-methylphenyl sulfide
- 2NO2Ph-S-4MePh
-
- Inchi: InChI=1S/C13H11NO2S/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3
- InChI Key: UBBFBJSKBNASAJ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-]
Computed Properties
- Exact Mass: 245.05113
- Monoisotopic Mass: 245.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 71.1Ų
Experimental Properties
- PSA: 43.14
Benzene, 1-[(4-methylphenyl)thio]-2-nitro- Related Literature
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
20912-17-8 (Benzene, 1-[(4-methylphenyl)thio]-2-nitro-) Related Products
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